N-(4-(1-(ethylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(4-(1-(ethylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic organic compound characterized by its intricate molecular structure. The presence of both sulfonyl and phenyl groups contributes to its unique reactivity and potential utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-(ethylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves several key steps:
Formation of Ethylsulfonyl-Substituted Pyrazole: : Starting with the appropriate aromatic aldehyde and ethylsulfonyl hydrazine, the formation of the pyrazole ring is initiated through a cyclization reaction.
Phenyl Group Introduction: : The o-tolyl group is introduced via a Friedel-Crafts acylation reaction.
Final Coupling: : The intermediate compound is then reacted with ethanesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
On an industrial scale, these reactions are typically optimized for higher yields and efficiency. Common reaction conditions include the use of organic solvents, controlled temperatures, and catalysis to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: : Reduction reactions can target the pyrazole ring or the sulfonyl groups.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Utilizing halogenating agents or nucleophiles like sodium ethoxide in polar solvents.
Major Products Formed
Depending on the reaction type, major products include sulfone derivatives, reduced pyrazole intermediates, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound serves as a model system for studying sulfonyl group reactivity and pyrazole chemistry. Its unique structure aids in exploring new synthetic methodologies.
Biology
In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways involving sulfonylated pyrazoles.
Medicine
Potentially, this compound could be investigated for pharmacological activity due to its structural similarity to bioactive molecules, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of more complex molecules or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group is particularly reactive and can form covalent bonds with active site residues in enzymes, altering their function.
Comparison with Similar Compounds
N-(4-(1-(ethylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is compared with other sulfonylated pyrazoles:
Sulfonylureas: : Used in diabetes treatment, these compounds also have a sulfonyl group but differ significantly in their biological targets and mechanisms.
Sulfonamides: : Widely used as antibiotics, sulfonamides have a similar sulfonyl group but differ in their aromatic and amine substitutions.
Ethanesulfonamides: : A broader class of compounds sharing the ethanesulfonamide moiety, but differing in their attached functional groups and resulting properties.
Properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-4-28(24,25)22-17-12-10-16(11-13-17)19-14-20(18-9-7-6-8-15(18)3)23(21-19)29(26,27)5-2/h6-13,20,22H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUWMOKMBRPADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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